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The table below summarizes the available data on Simetinib and contrasts it with the known mutation

coverage of other EGFR Tyrosine Kinase Inhibitors (TKIs).

Comparison of EGFR-TKIs in Advanced NSCLC

Common EGFR

TKI Mutations Uncommon EGFR Key Supporting Efficacy Data

(Generation) Mutations (Coverage) (Median PFS in months)
(Coverage)

Simotinib Sensitive Information not PFS: 9.9 months (95% CI 4.7-

(Novel, specific)

Gefitinib (1st)

Erlotinib (1st)

mutations (specific
types not listed) [1]

(2]

Exon 19 del, L858R
[3]

Exon 19 del, L858R
(inferred)

specified in available
studies [1] [2]

Limited activity against
uncommon mutations
[4]

Limited activity against
uncommon mutations
[4]

12.1) [1] [2]

PFS: 10.7 months (vs.
Osimertinib) [3], 6.9 months (in PS
2-4 patients) [5]

(Data not focused in results)
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Common EGFR . .
TKI Mutati Uncommon EGFR Key Supporting Efficacy Data
utations
(Generation) Mutations (Coverage) (Median PFS in months)
(Coverage)

Afatinib (2nd) Exon 19 del, L858R G719X, L861Q, S768] PFS for uncommon mutations:

[6] [6] [7] 11.0 months (vs. Osimertinib's 7.0)
[6]

Osimertinib Exon 19 del, L858R L861Q [7]; Activity PFS: 18.1 months (vs. Gefitinib)
(3rd) (including T790M) varies across [3], 9.2 months (in PS 2-4 patients)

[3] uncommon types [6] [5], 7.0 months for uncommon

[4] mutations [6]

Dacomitinib Exon 19 del, L858R Extracellular domain  (Clinical response in case studies)
(2nd) (inferred) mutants (e.g., G598V) [8]

[8]

Abbreviations: PFS: Progression-Free Survival; PS: Performance Status; del: deletion.

Simotinib Key Experimental Data and Methodology

The data for Simetinib is derived from a Phase Ib clinical trial (NCT01772732). Here are the key
experimental details [1] [2]:

e Study Population: 41 patients with histologically confirmed advanced or metastatic NSCLC
harboring EGFR sensitive mutations, who had relapsed after first-line platinum-based
chemotherapy.

e Treatment Protocol: Simotinib was administered orally twice daily in 28-day cycles. The study used
a 3+3 dose escalation design, with doses ranging from 100 mg to 650 mg, to assess safety and
determine the Maximum Tolerated Dose (MTD).

¢ Primary Endpoints: Safety, tolerability, and pharmacokinetics (PK). Dose-Limiting Toxicities (DLTSs)
were assessed during the first cycle.

o Efficacy Assessment: Tumor response was evaluated according to standard solid tumor criteria
(using CT or MRI) at baseline, on Day 29, and every 8 weeks thereafter. Efficacy measures included
Objective Response Rate (ORR), Disease Control Rate (DCR), PFS, and Overall Survival (OS).

¢ Key Findings: The MTD was not reached, and Simotinib was well-tolerated. The most common
adverse events were rash (41.5%) and diarrhea (56.1%). The ORR was 39.3%, and the median PFS
was 9.9 months.
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Mutation Coverage Spectrum Analysis

The spectrum of EGFR mutations is broadly categorized, and TKI efficacy can vary significantly within

these categories.

¢ Common Mutations: These include exon 19 deletions and the L858R point mutation in exon 21. All
listed EGFR-TKIs have demonstrated activity against these common mutations, with third-generation
TKis like Osimertinib showing superior PFS in head-to-head comparisons with first-generation TKIs
[3].

e Uncommon Mutations: This is a heterogeneous group, and the response to TKIs is highly mutation-
specific.

o Simotinib: The available research does not provide a breakdown of its activity against specific
uncommon mutations, stating only that patients with "EGFR sensitive mutations" were enrolled
[1] [2].

o Afatinib vs. Osimertinib: A 2023 pooled analysis indicates that the choice between these two
may depend on the specific uncommon mutation. For example, Afatinib showed superior
outcomes for G719X mutations, while Osimertinib was more effective for L861Q
mutations [6] [7].

o Extracellular Domain Mutations: Mutations outside the kinase domain, such as in the
dimerization domain (e.g., G598V), have shown sensitivity to second-generation TKIs like
Dacomitinib in preclinical and early clinical reports [8].

Research Implications and Data Gaps

For researchers and drug development professionals, the current data suggests:

¢ Simotinib presents a promising safety profile and preliminary efficacy in patients with common EGFR
mutations, but its spectrum of activity against uncommon mutations remains uncharacterized
and is a key area for future research.

e Treatment selection for uncommon mutations must be mutation-specific. Relying on a single
"uncommon mutation" category is insufficient, as evidenced by the differential efficacy of Afatinib and
Osimertinib.

e The response of extracellular domain mutants to newer and second-generation TKIs highlights an
expanding frontier for targeted therapy beyond the traditional kinase domain hotspots.

Experimental Workflow for TKI Profiling
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The following diagram outlines a generalized clinical trial workflow used to establish the safety and efficacy

profiles of TKIs like Simotinib, from pre-clinical stages to initial human trials.

(Pre-Clinical Studies)

» Advanced NSCLC
* EGFR Sensitive Mutations
* Post-Platinum Progression

 3+3 Dose Escalation
* BID Oral Dosing
* 28-Day Cycles

* Safety & DLTs (Primary)
* PK Analysis
* Tumor Response (RECIST)

* MTD not reached
* Most Common AEs: Rash, Diarrhea
e Median PFS: 9.9 months
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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